molecular formula C18H15ClN2O3S B11798835 Methyl5-(2-aminothiazol-4-yl)-2-((3-chlorobenzyl)oxy)benzoate

Methyl5-(2-aminothiazol-4-yl)-2-((3-chlorobenzyl)oxy)benzoate

Cat. No.: B11798835
M. Wt: 374.8 g/mol
InChI Key: NVQNWGQJRANRML-UHFFFAOYSA-N
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Description

Methyl5-(2-aminothiazol-4-yl)-2-((3-chlorobenzyl)oxy)benzoate is a useful research compound. Its molecular formula is C18H15ClN2O3S and its molecular weight is 374.8 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-(2-aminothiazol-4-yl)-2-((3-chlorobenzyl)oxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H15ClN2O3SC_{18}H_{15}ClN_2O_3S, with a molecular weight of approximately 374.8 g/mol. It features a thiazole ring known for diverse biological activities and a chlorobenzyl ether moiety that enhances its chemical reactivity and potential pharmacological properties.

The thiazole moiety in this compound is recognized for its pharmacological significance, exhibiting properties such as:

  • Antimicrobial Activity : Compounds containing thiazole rings have shown effectiveness against various pathogens.
  • Anti-inflammatory Effects : Thiazole derivatives are implicated in modulating immune responses, potentially inhibiting T cell and B cell activation .
  • Anticancer Properties : Structural analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

Biological Activity

Research has highlighted several key areas of biological activity for methyl 5-(2-aminothiazol-4-yl)-2-((3-chlorobenzyl)oxy)benzoate:

  • Antibacterial Activity : Studies suggest that the compound exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antifungal Activity : Similar compounds have shown efficacy against fungal strains, indicating a broader spectrum of antimicrobial activity.
  • Analgesic Effects : Preliminary studies indicate potential analgesic properties, warranting further investigation into its pain-relieving capabilities.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights applicable to methyl 5-(2-aminothiazol-4-yl)-2-((3-chlorobenzyl)oxy)benzoate:

StudyFindingsRelevance
Mohamed et al. (2019)Investigated thiazole derivatives showing high antibacterial activity against Mycobacterium smegmatisSupports potential antibacterial efficacy
Caroline et al. (2024)Reported pharmacokinetic parameters for similar compounds, indicating effective absorption and elimination profilesSuggests favorable bioavailability for methyl 5-(2-aminothiazol-4-yl)-2-((3-chlorobenzyl)oxy)benzoate
Hadinugroho et al. (2022)Characterized analgesic properties in animal models using similar thiazole compoundsProvides a basis for exploring pain relief applications

Synthesis and Optimization

The synthesis of methyl 5-(2-aminothiazol-4-yl)-2-((3-chlorobenzyl)oxy)benzoate typically involves multi-step reactions that require optimization to maximize yield and purity while adhering to green chemistry principles. The synthetic routes often include:

  • Formation of the Thiazole Ring : Utilizing appropriate reagents to ensure the correct formation of the thiazole structure.
  • Chlorobenzyl Ether Formation : Reacting the thiazole derivative with chlorobenzyl alcohol under controlled conditions to form the ether linkage.
  • Final Esterification : Converting the intermediate into the final ester product through reaction with methyl benzoate.

Properties

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

methyl 5-(2-amino-1,3-thiazol-4-yl)-2-[(3-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C18H15ClN2O3S/c1-23-17(22)14-8-12(15-10-25-18(20)21-15)5-6-16(14)24-9-11-3-2-4-13(19)7-11/h2-8,10H,9H2,1H3,(H2,20,21)

InChI Key

NVQNWGQJRANRML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC(=CC=C3)Cl

Origin of Product

United States

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